Etravirine-13C3 is a stable isotope-labeled derivative of Etravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus type 1 (HIV-1). The compound is characterized by the incorporation of three carbon-13 isotopes, enhancing its utility in analytical studies, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry. Etravirine-13C3 serves as a valuable reference standard in pharmacokinetic and pharmacodynamic research.
Etravirine-13C3 is synthesized from commercially available precursors through various chemical processes. It falls under the classification of pharmaceutical compounds, specifically as an anti-HIV agent and a stable isotope-labeled compound. The compound is cataloged with the CAS number 1189671-48-4, indicating its unique identity in chemical databases .
The synthesis of Etravirine-13C3 involves several key steps:
The molecular formula for Etravirine-13C3 is C17H15BrN6O, with a molecular weight of 438.25 g/mol . The incorporation of carbon-13 isotopes allows for enhanced detection and analysis during spectroscopic studies.
Etravirine-13C3 features a complex structure typical of diarylpyrimidines, which includes:
Etravirine-13C3 can undergo various chemical reactions:
Common reagents used in these reactions include:
The choice of conditions (temperature, solvent) significantly affects the yield and purity of the resultant products.
Etravirine-13C3 acts similarly to its parent compound Etravirine by inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition prevents viral replication by blocking the enzyme's activity, thereby limiting the spread of the virus within the host. The carbon-13 labeling facilitates detailed studies on the interaction dynamics between the drug and its molecular targets.
Relevant data regarding solubility and stability are essential for practical applications in both laboratory settings and potential therapeutic contexts.
Etravirine-13C3 has several significant applications:
The isotopic labeling strategy for Etravirine-13C3 employs site-specific enrichment with carbon-13 (13C) at three positions within the pyrimidine ring. This design leverages the non-radioactive nature of 13C (natural abundance: ~1.1%), which ensures negligible perturbation of the molecule's electronic or steric properties while introducing a measurable mass difference for detection. The selection of the pyrimidine ring for labeling is strategic: this moiety is metabolically stable and distant from primary sites of oxidative metabolism, minimizing isotopic scrambling during biological studies [1] [6].
The primary applications driving this design include:
Table 1: Isotopic Properties of Etravirine-13C3
Isotope | Positions Labeled | Natural Abundance | Role in Analysis |
---|---|---|---|
¹³C | Pyrimidine C4, C5, C6 | 1.07% | Mass shift +3 Da for MS detection |
¹²C | All other carbons | 98.93% | Baseline molecular structure |
The molecular formula of Etravirine-13C3 is C₁₇¹³C₃H₁₅BrN₆O, with a monoisotopic mass of 438.25 g/mol, compared to 435.28 g/mol for the unlabeled compound (C₂₀H₁₅BrN₆O) [1] [10]. This +3 Da mass shift is critical for mass spectrometric differentiation:
In LC-MS/MS assays, the co-elution of Etravirine-13C3 with native Etravirine enables retention time matching, while the mass shift ensures quantitation free from isobaric contaminants. This is indispensable for intracellular drug monitoring, as demonstrated in PBMC (peripheral blood mononuclear cell) analyses of HIV patients [3].
Table 2: Key SRM Transitions for Etravirine-13C3 in LC-MS/MS
Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
---|---|---|---|
Etravirine | 435.1 → 304.0 | 304.0 → 226.0 | 25 |
Etravirine-13C3 | 438.1 → 307.0 | 307.0 → 229.0 | 25 |
Etravirine-13C3 preserves the core structural and electronic properties of native Etravirine, evidenced by:
The protein binding affinity (99.9% albumin-bound) remains unaltered due to isotopic substitution at non-binding sites. Similarly, enzymatic interactions with HIV-1 reverse transcriptase are conserved, as validated by inhibition kinetics (Ki = 1.6 nM for both) [1] [4].
Table 3: Structural and Physicochemical Comparison
Property | Etravirine | Etravirine-13C3 | Analytical Method |
---|---|---|---|
Molecular Weight | 435.28 g/mol | 438.25 g/mol | High-res MS |
logP (Predicted) | 5.2 | 5.2 | Chromatographic assay |
Plasma Protein Binding | 99.9% | 99.9% | Equilibrium dialysis |
Reverse Transcriptase Ki | 1.6 nM | 1.6 nM | Enzymatic assay |
The synthesis of Etravirine-13C3 employs a multi-step route starting from 13C-enriched precursors, optimized to minimize isotopic dilution:1. Pyrimidine Ring Construction:- Condensation of ¹³C3-guanidine hydrochloride with ethyl ¹³C-bromoacetate to form 2-amino-¹³C3-pyrimidine.- Bromination at C5 using POBr3, followed by nucleophilic displacement with 4-aminobenzonitrile [10].2. Ether Coupling:- SNAr reaction between 5-bromo-4-chloro-¹³C3-pyrimidine and 4-hydroxy-3,5-dimethylbenzonitrile under K2CO3 catalysis [1].3. Purification:- Preparative HPLC with trifluoroacetic acid/ammonium formate buffers to achieve ≥95% isotopic purity [6] [10].
Critical challenges include:
Table 4: Synthesis Optimization Parameters
Step | Key Reagent | Isotopic Purity | Yield |
---|---|---|---|
Pyrimidine Formation | ¹³C3-Guanidine·HCl | 98% atom ¹³C | 78% |
Bromination | POBr3 | 97% atom ¹³C | 82% |
Etherification | 4-Hydroxy-3,5-dimethylbenzonitrile | 95% atom ¹³C | 75% |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3